(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a prop-2-enamide group substituted with a 4-methylphenyl and a 3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: shares similarities with other amide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methyl and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14F3NO |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H14F3NO/c1-12-5-7-13(8-6-12)9-10-16(22)21-15-4-2-3-14(11-15)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-9+ |
InChI Key |
GOBQSBSUOARPGF-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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